2-(Propan-2-yl)[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid
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Overview
Description
2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid involves a multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . Another approach is a catalyst-free, microwave-mediated synthesis from enaminonitriles and benzohydrazides . This method is eco-friendly and yields the target compound in a short reaction time with good-to-excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above could potentially be scaled up for industrial applications, given their efficiency and the relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield dihydro derivatives of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylated derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2 by binding to their active sites and preventing their normal function . This inhibition can lead to various downstream effects, including the modulation of immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
- Imidazo[1,2-a]pyridine-7-carboxylic acid
- Tetrazolo[1,5-a]pyridine-7-carboxylic acid
Uniqueness
2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern and the presence of an isopropyl group, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and reactivity patterns, making it a valuable compound for further research and development.
Properties
CAS No. |
919990-89-9 |
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Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-6(2)8-11-9-7(10(14)15)4-3-5-13(9)12-8/h3-6H,1-2H3,(H,14,15) |
InChI Key |
ILTGYZZVQCLAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN2C=CC=C(C2=N1)C(=O)O |
Origin of Product |
United States |
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